molecular formula C13H18Cl2N4 B1408389 N2-(4-(dimethylamino)phenyl)pyridine-2,3-diamine dihydrochloride CAS No. 1820735-09-8

N2-(4-(dimethylamino)phenyl)pyridine-2,3-diamine dihydrochloride

Cat. No.: B1408389
CAS No.: 1820735-09-8
M. Wt: 301.21 g/mol
InChI Key: MRXYUGHPWGOPOI-UHFFFAOYSA-N
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Description

N2-(4-(dimethylamino)phenyl)pyridine-2,3-diamine dihydrochloride is an organic compound primarily used in the production of dyes, pigments, and other chemical products. It serves as an intermediate in the synthesis of compounds with specific functions, such as novel materials or as a precursor for catalysts .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-(dimethylamino)phenyl)pyridine-2,3-diamine dihydrochloride involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the pyridine ring: This can be achieved through various cyclization reactions.

    Introduction of the dimethylamino group: This step often involves nucleophilic substitution reactions.

    Final assembly: The intermediate compounds are then combined under specific conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:

Chemical Reactions Analysis

Types of Reactions

N2-(4-(dimethylamino)phenyl)pyridine-2,3-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: Where it can be converted into oxidized derivatives.

    Reduction: Leading to the formation of reduced products.

    Substitution: Both nucleophilic and electrophilic substitution reactions are common.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N2-(4-(dimethylamino)phenyl)pyridine-2,3-diamine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N2-(4-(dimethylamino)phenyl)pyridine-2,3-diamine dihydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired outcomes. For instance, in biological applications, it may bind to specific proteins or nucleic acids, altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • N2-(4-(dimethylamino)phenyl)pyridine-2,3-diamine
  • N2-(4-(methylamino)phenyl)pyridine-2,3-diamine
  • N2-(4-(ethylamino)phenyl)pyridine-2,3-diamine

Uniqueness

N2-(4-(dimethylamino)phenyl)pyridine-2,3-diamine dihydrochloride stands out due to its specific functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in applications requiring precise control over molecular interactions and reactions .

Properties

IUPAC Name

2-N-[4-(dimethylamino)phenyl]pyridine-2,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4.2ClH/c1-17(2)11-7-5-10(6-8-11)16-13-12(14)4-3-9-15-13;;/h3-9H,14H2,1-2H3,(H,15,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRXYUGHPWGOPOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC2=C(C=CC=N2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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